molecular formula C15H13BrO B1273309 3-Bromo-4'-ethylbenzophenone CAS No. 844879-29-4

3-Bromo-4'-ethylbenzophenone

Cat. No.: B1273309
CAS No.: 844879-29-4
M. Wt: 289.17 g/mol
InChI Key: CNSGNFMHURGGPA-UHFFFAOYSA-N
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Description

3-Bromo-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position of one phenyl ring, and an ethyl group is substituted at the 4’-position of the other phenyl ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4’-ethylbenzophenone can be synthesized through several methods. One common synthetic route involves the bromination of 4’-ethylbenzophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4’-ethylbenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4’-ethylbenzophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethylbenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-methylbenzophenone
  • 3-Bromo-4’-methoxybenzophenone
  • 3-Bromo-4’-chlorobenzophenone

Uniqueness

3-Bromo-4’-ethylbenzophenone is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSGNFMHURGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373657
Record name 3-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-29-4
Record name 3-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 844879-29-4
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